molecular formula C15H18ClN3 B1655174 N,N-Dibenzylguanidine hydrochloride CAS No. 329-39-5

N,N-Dibenzylguanidine hydrochloride

Cat. No.: B1655174
CAS No.: 329-39-5
M. Wt: 275.77 g/mol
InChI Key: AFFSNPJQFHVPSX-UHFFFAOYSA-N
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Description

N,N-Dibenzylguanidine hydrochloride is a chemical compound with the molecular formula C15H18ClN3 and a molecular weight of 275.77 g/mol. It is a derivative of guanidine, characterized by the presence of two benzyl groups attached to the nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another efficient guanidylating agent is S-methylisothiourea, which can be used to install the guanidine functionality . Additionally, cyanamides can react with derivatized amines to form guanidines .

Industrial Production Methods

Industrial production of guanidine derivatives often involves the use of transition-metal-catalyzed guanylation reactions. These reactions typically involve the catalytic guanylation of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzylguanidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Guanidine derivatives can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert guanidine derivatives into amines.

    Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different guanidine derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of guanidine derivatives include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine derivatives typically yields urea derivatives, while reduction reactions produce amines .

Scientific Research Applications

N,N-Dibenzylguanidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of protein denaturation and renaturation, as well as in the extraction and purification of nucleic acids.

    Medicine: Investigated for its potential therapeutic applications, including its use as a muscle relaxant and in the treatment of myasthenic syndrome.

    Industry: Utilized in the production of plastics and explosives due to its strong basicity and ability to form stable complexes.

Mechanism of Action

The mechanism of action of guanidine, 1,1-dibenzyl-, hydrochloride involves its ability to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with various molecular targets, including acetylcholine receptors and ion channels, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Guanidine hydrochloride: A simpler guanidine derivative used as a protein denaturant and in the treatment of myasthenic syndrome.

    S-methylisothiourea: An efficient guanidylating agent used in the synthesis of guanidine derivatives.

    Cyanamides: React with derivatized amines to form guanidines.

Uniqueness

N,N-Dibenzylguanidine hydrochloride is unique due to the presence of two benzyl groups, which enhance its stability and reactivity compared to simpler guanidine derivatives. This structural feature makes it particularly useful in specific scientific research applications, such as the study of protein interactions and the development of new therapeutic agents.

Properties

IUPAC Name

1,1-dibenzylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3.ClH/c16-15(17)18(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSNPJQFHVPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186548
Record name Guanidine, 1,1-dibenzyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-39-5
Record name Guanidine, 1,1-dibenzyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC20628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanidine, 1,1-dibenzyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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